13b-Hydroxy-1-one Epinastine

Description

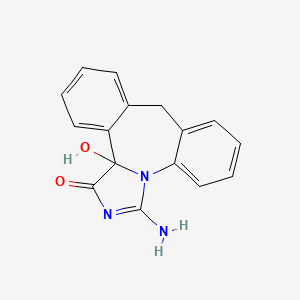

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H13N3O2 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

3-amino-6-hydroxy-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-5-one |

InChI |

InChI=1S/C16H13N3O2/c17-15-18-14(20)16(21)12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)19(15)16/h1-8,21H,9H2,(H2,17,18,20) |

InChI Key |

HGWDYWYUMAZBMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C3(C(=O)N=C(N3C4=CC=CC=C41)N)O |

Origin of Product |

United States |

Synthetic Routes and Chemical Derivatization of 13b Hydroxy 1 One Epinastine

Strategies for De Novo Chemical Synthesis of 13b-Hydroxy-1-one Epinastine (B1215162)

The de novo synthesis of the foundational Epinastine structure, a necessary precursor for 13b-Hydroxy-1-one Epinastine, has been approached through several distinct strategies. These routes typically focus on the construction of the central seven-membered azepine ring and the subsequent fusion of the imidazole (B134444) moiety. Key patented methods avoid hazardous reagents like lithium aluminum hydride and highly toxic sodium cyanide, aiming for safer and more cost-effective industrial production. google.com

One prominent synthetic pathway begins with 2-aminobenzophenone. google.com This starting material undergoes a reaction with a silane (B1218182) reagent to form 2-benzylaniline. Subsequent acylation with 2-chloroacetyl chloride yields N-(2-benzylphenyl)-2-chloroacetamide. This intermediate is then subjected to a dehydration and ring-closing reaction to form the dibenzo[b,e]azepine core. The synthesis proceeds through an azidation, reduction, and a final cyclization with cyanogen (B1215507) bromide to yield Epinastine. google.com

Another established route utilizes 6-halomethylmorphanthridine as the starting point. google.compatsnap.com This compound is reacted with hexamine to form a quaternary ammonium (B1175870) salt, which then undergoes acid hydrolysis. The resulting product is reduced and subsequently cyclized with cyanogen bromide to form the final Epinastine structure. google.compatsnap.com

A third approach involves 6-cyano-6,11-dihydro-5H-dibenzo[b,e]azepine as the starting material. This is reduced, often using sodium borohydride, to provide the 6-(aminomethyl) derivative, which is then cyclized with cyanogen bromide. google.com

The synthesis of this compound would necessitate additional steps following the formation of the Epinastine core, likely involving selective oxidation to introduce the ketone at the 1-position and hydroxylation at the 13b-position. The compound has been identified as an impurity of Epinastine, suggesting it may be formed through over-oxidation during synthesis or as a metabolite. cleanchemlab.com

| Starting Material | Key Intermediates | Key Reactions | Reference |

| 2-Aminobenzophenone | 2-Benzylaniline, N-(2-benzylphenyl)-2-chloroacetamide, 6-(chloromethyl)-11H-dibenzo[b,e]azepine, 6-(azidomethyl)-11H-dibenzo[b,e]azepine | Reduction, Acylation, Dehydration/Cyclization, Azidation, Reduction, Cyanogen Bromide Cyclization | google.com |

| 6-Halomethylmorphanthridine | 6-Halomethylmorphanthridine quaternary ammonium salt, 6-Aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine | Quaternary salt formation, Acid Hydrolysis, Reduction, Cyanogen Bromide Cyclization | google.compatsnap.com |

| 6,11-Dihydro-5H-dibenzo[b,e]azepine | 6-Cyano-6,11-1H-dibenzo[b,e]azepine, 6-(Aminomethyl)-6,11-dihydro-1H-dibenzo[b,e]azepine | Cyanation, Reduction, Cyanogen Bromide Cyclization | google.com |

| 6-(Chloromethyl)-11H-dibenzo[b,e]azepine | 6-[N-phthalimide-based-methyl]-11H-dibenzo[b,e]azepine | Phthalimide substitution, Hydrogenation, Hydrazinolysis, Cyanogen Bromide Cyclization | google.com |

Targeted Chemical Modification and Analog Generation Based on the 13b-Hydroxy-1-one Core

While modifications starting from the 13b-Hydroxy-1-one core are not specifically described, extensive research has been conducted on generating analogs from the parent Epinastine molecule. These strategies provide a framework for potential derivatizations of the target compound.

A notable approach is the creation of hybrid molecules by coupling Epinastine with non-steroidal anti-inflammatory drugs (NSAIDs). koreascience.kr This molecular hybridization has been employed to synthesize novel anti-inflammatory agents. koreascience.kr The synthesis involves an amide coupling reaction between the amino group of Epinastine and the carboxylic acid group of an NSAID, such as salicylic (B10762653) acid, mefenamic acid, indomethacin, or naproxen. koreascience.krscielo.br The coupling is typically mediated by reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt), or using (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluoro-phosphate) (HATU). koreascience.kr These reactions demonstrate the feasibility of modifying the 3-amino group, a feature shared by this compound.

| Epinastine Analog Type | Coupled Molecule | Coupling Reagents | Reference |

| Epinastine-NSAID Hybrid | Salicylic Acid | EDCI/HOBt | koreascience.krscielo.br |

| Epinastine-NSAID Hybrid | Mefenamic Acid | EDCI/HOBt | koreascience.kr |

| Epinastine-NSAID Hybrid | Indomethacin | HATU | koreascience.kr |

| Epinastine-NSAID Hybrid | Naproxen | HATU | koreascience.kr |

Stereochemical Considerations in the Synthesis of this compound

The Epinastine structure possesses a single stereocenter at the 13b carbon atom of the dibenzo[c,f]imidazo[1,5-a]azepine ring system. Commercially, Epinastine is often used as a racemic mixture of its (R) and (S) enantiomers. google.com However, research into the stereoselective synthesis of these enantiomers has been pursued to investigate the pharmacological activities of the individual isomers.

Enantioselective synthesis of the Epinastine core has been achieved using methods such as asymmetric transfer hydrogenation of a cyclic imine precursor. researchgate.netbeilstein-journals.org This key step allows for the controlled formation of one enantiomer over the other, which is crucial for producing optically pure forms of the drug. researchgate.net

The introduction of a hydroxyl group at the 13b position in this compound makes this carbon a chiral tertiary alcohol center. This adds significant stereochemical complexity. The synthesis would require precise control to yield a specific stereoisomer, as the spatial orientation of the hydroxyl group could profoundly impact the molecule's biological activity. The stereospecific synthesis of this tertiary alcohol would likely involve chiral reagents or catalysts to direct the approach of an oxidizing agent to one face of the molecule.

Optimization of Synthetic Pathways and Process Chemistry for this compound

Optimization of the synthesis for the Epinastine backbone has focused on improving yield, safety, and cost-effectiveness for industrial-scale production. google.compatsnap.com A primary achievement has been the development of synthetic routes that circumvent the use of hazardous and expensive reagents. For example, replacing flammable lithium aluminum hydride or highly toxic sodium cyanide with safer alternatives has been a key objective. google.compatsnap.com

Process chemistry optimization also involves refining reaction conditions. Patents describe the careful selection of solvents, reaction temperatures, and molar ratios of reactants to maximize product yield and purity. google.comgoogle.com For instance, in a multi-step synthesis, the temperature for a substitution reaction might be optimized to between 38°C and 95°C, while a subsequent ring-closure reaction might be performed at 60°C to 110°C. google.com The duration of reactions and methods for purification of intermediates, such as crystallization and filtration, are also critical parameters that are fine-tuned. google.com

The principles of process intensification, which aim to make chemical processes more efficient and sustainable, are also relevant. numberanalytics.com While not specifically detailed for Epinastine, techniques like using microreactors for enhanced heat and mass transfer could potentially improve reaction control and safety in the synthesis of its derivatives. numberanalytics.com

Characterization of Synthetic Intermediates and Final Product Purity

The characterization and quality control of Epinastine and its synthetic intermediates rely on a suite of analytical techniques to confirm structure and assess purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to elucidate the chemical structure of intermediates and the final product. For Epinastine hydrochloride, both 1H NMR and 13C NMR data have been reported, providing a detailed map of the proton and carbon environments within the molecule. google.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of the final compound and for quantitative analysis. researchgate.net Specific HPLC methods have been developed to determine the concentration of Epinastine in bulk drug substance and pharmaceutical formulations. These methods often use a C18 column with a mobile phase consisting of a mixture like acetonitrile (B52724) and ammonium acetate (B1210297) buffer, with UV detection. researchgate.net Chiral HPLC methods are also employed to separate and quantify the individual enantiomers of Epinastine. researchgate.net

Spectrophotometric Methods , including pH-induced difference spectrophotometry and colorimetric assays, offer alternative quantitative techniques. For instance, a difference spectrophotometry method measures the absorbance change of Epinastine in acidic versus basic solutions. researchgate.net

Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized compounds and to help identify impurities. scielo.br

X-ray Powder Diffraction (XRPD) is utilized to characterize the solid-state properties of the drug, particularly to identify and distinguish between different crystalline polymorphic forms, which can have different physical properties. google.com

The purity of the final this compound product would be confirmed by the absence of starting materials and synthetic by-products, as determined by these validated analytical methods.

Biotransformation and Metabolic Profiling of 13b Hydroxy 1 One Epinastine

Enzymatic Pathways Involved in the Formation of 13b-Hydroxy-1-one Epinastine (B1215162)

The generation of 13b-Hydroxy-1-one Epinastine from its parent compound, Epinastine, is a multi-step process involving several key enzyme families. The initial hydroxylation and subsequent oxidation are critical steps in its formation.

The Cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the endoplasmic reticulum of hepatocytes, is central to the phase I metabolism of a vast number of xenobiotics, including Epinastine. mdpi.com These enzymes catalyze a variety of oxidative reactions, such as hydroxylation, which is the initial step in forming a hydroxylated metabolite from Epinastine. mdpi.com

Research using human liver microsomes and recombinant CYP isoforms has identified the specific enzymes responsible for the metabolism of Epinastine. nih.gov The primary isoforms involved are CYP3A4 and CYP2D6, with a minor contribution from CYP2B6. nih.govresearchgate.net These enzymes are responsible for the oxidative reactions that would lead to the formation of hydroxylated and oxidized metabolites like this compound. mdpi.comnih.gov Epinastine itself has been observed to be a weak inhibitor of CYP2D6 activity, but unlike some other antihistamines, it does not significantly inhibit CYP3A4. nih.gov

| CYP Isoform | Role in Epinastine Metabolism | Reference |

|---|---|---|

| CYP3A4 | Major contributor to metabolism | nih.govresearchgate.net |

| CYP2D6 | Major contributor to metabolism | nih.govresearchgate.net |

| CYP2B6 | Minor contributor to metabolism | nih.govresearchgate.net |

While the CYP450 system is a major player in phase I drug metabolism, other enzymatic pathways can also contribute to the biotransformation of drug compounds. mdpi.com These can include enzymes such as flavin-containing monooxygenases (FMOs) or alcohol and aldehyde dehydrogenases, which can be involved in the further oxidation of hydroxylated metabolites. However, specific studies detailing the role of non-CYP enzymes in the direct formation or subsequent metabolism of this compound are not extensively documented in the current literature. In broader studies of drug metabolism, it is recognized that once a hydroxyl group is introduced by CYP enzymes, dehydrogenase enzymes can further oxidize it to a ketone, a process that would be necessary to form a "1-one" structure from a hydroxylated precursor.

Identification of Precursor and Subsequent Metabolites of this compound in Biological Systems

The direct precursor to this compound is the parent drug, Epinastine. nih.gov The metabolism of Epinastine is relatively limited, with less than 10% of the drug being metabolized and the majority excreted unchanged. drugbank.com The primary metabolic transformations occur on the dibenzo[c,f]imidazo[1,5-a]azepine core structure. smolecule.com

One of the identified metabolites of Epinastine in humans is 9,13b-dehydroepinastine. researchgate.netresearchgate.net The name "this compound" suggests a product of both hydroxylation at the 13b position and oxidation to a ketone at the 1-position of the Epinastine molecule. While this specific compound is not prominently reported as a major metabolite in pharmacokinetic studies, its hypothetical structure represents a plausible outcome of oxidative metabolism by CYP enzymes. mdpi.comnih.gov Further analytical studies would be required to confirm its presence and quantify its levels in biological systems.

In Vitro Metabolic Stability and Intrinsic Clearance Studies of this compound

The metabolic stability of a parent drug is a key determinant of the extent to which its metabolites are formed. In vitro studies using human liver microsomes have shown that Epinastine is poorly metabolized. nih.gov This characteristic suggests that the formation of its metabolites, including the theoretical this compound, would be limited.

The low rate of metabolism is quantified by its kinetic parameters. Epinastine exhibits a high Michaelis-Menten constant (Km) and a low maximum reaction velocity (Vmax), resulting in a very low intrinsic clearance (Vmax/Km). nih.gov For instance, the metabolic clearance of Epinastine was found to be approximately 1,000 times lower than that of terfenadine, another second-generation antihistamine that is extensively metabolized. nih.gov This low intrinsic clearance indicates a slow rate of biotransformation and a longer persistence of the parent compound in the body. nih.govdrugbank.com

| Parameter | Value | Reference |

|---|---|---|

| Km (Michaelis-Menten constant) | 232 µM | nih.gov |

| Metabolic Clearance (Vmax/Km) | 0.832 | nih.gov |

Theoretical Prediction of Metabolic Hot Spots and Biotransformation Pathways for this compound

Predicting metabolic hot spots—the chemically labile sites on a molecule most likely to be modified by drug-metabolizing enzymes—is a crucial aspect of modern drug development. acs.org For a molecule like Epinastine, computational models and knowledge of CYP enzyme reactivity can predict likely sites of oxidation. acs.org

The name "this compound" itself points to two such predicted hot spots: the 13b-position and the 1-position on the azepine ring system. The 13b-position is a tertiary carbon, which is often susceptible to hydroxylation by CYP enzymes. Subsequent oxidation of another part of the molecule, such as the 1-position, to a ketone (an "one") is also a common biotransformation reaction. Another potential biotransformation pathway identified for Epinastine under stress conditions involves the opening of the imidazole (B134444) ring to form an amide group, indicating that this part of the molecule is also a reactive site. researchgate.netmdpi.com Theoretical approaches are vital for hypothesizing such transformation products, guiding experimental efforts to identify them in biological samples. acs.org

Pharmacological Characterization of 13b Hydroxy 1 One Epinastine at Molecular and Cellular Levels

Receptor Binding Affinity and Selectivity Profiles (e.g., Histamine (B1213489) Receptors, Serotonin (B10506) Receptors)

No published studies were identified that characterized the binding profile of 13b-Hydroxy-1-one Epinastine (B1215162). Data on its affinity (typically measured as Kᵢ or IC₅₀ values) and selectivity for histamine receptor subtypes (H₁, H₂, H₃, H₄), serotonin receptors, or other relevant molecular targets are not available in the public domain.

Modulation of Intracellular Signaling Pathways by 13b-Hydroxy-1-one Epinastine

Investigation of G Protein-Coupled Receptor (GPCR) Signaling Cascades

There is no available research detailing the effects of this compound on GPCR signaling. Information regarding its potential agonist, antagonist, or inverse agonist activity at any GPCR, and any subsequent impact on G-protein activation or downstream effector pathways, remains uncharacterized.

Analysis of Intracellular Second Messenger Systems

Consistent with the lack of data on GPCR signaling, no studies were found that investigated the influence of this compound on the levels of intracellular second messengers such as cyclic AMP (cAMP), inositol (B14025) phosphates (IPs), or intracellular calcium (Ca²⁺).

Preclinical In Vitro Cellular Assays for Mechanistic Elucidation (e.g., Receptor Occupancy, Ligand-Binding, Functional Assays)

No preclinical in vitro studies utilizing cellular assays to elucidate the mechanism of action for this compound have been published. This includes a lack of data from receptor occupancy assays, competitive ligand-binding studies, and functional assays measuring cellular responses.

Preclinical In Vivo Pharmacodynamic Marker Evaluation in Animal Models

There is no information available from in vivo studies in animal models that would define the pharmacodynamic profile of this compound. Consequently, no data on relevant pharmacodynamic markers that would indicate its physiological effects in a living organism could be retrieved.

Target Engagement Studies in Animal Tissues.

No data is publicly available regarding the target engagement of this compound in any animal tissues.

Gene Expression and Proteomic Alterations Induced by this compound in Animal Models.

There is no published research detailing any changes in gene expression or proteomic profiles in animal models following the administration of this compound.

Advanced Analytical Methodologies for Detection and Quantification of 13b Hydroxy 1 One Epinastine

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of unknown compounds and for detailed impurity profiling in pharmaceutical substances. americanpharmaceuticalreview.comsterlingpharmasolutions.com When analyzing for 13b-Hydroxy-1-one Epinastine (B1215162), HRMS provides highly accurate mass measurements, typically with sub-ppm mass accuracy, which is fundamental in determining the elemental composition of the molecule and its fragments. americanpharmaceuticalreview.comthermofisher.com

The general strategy involves coupling liquid chromatography with an HRMS instrument, such as an Orbitrap or Time-of-Flight (TOF) analyzer. americanpharmaceuticalreview.com This allows for the separation of the target impurity from the parent drug, Epinastine, and other related substances before mass analysis. The first step is to obtain the accurate mass of the molecular ion ([M+H]⁺) of the impurity. For 13b-Hydroxy-1-one Epinastine, this data helps confirm its elemental formula (C₁₆H₁₅N₃O₂).

Following the determination of the molecular formula, tandem MS (MS/MS) experiments are performed. americanpharmaceuticalreview.com In these experiments, the isolated molecular ion of the impurity is fragmented, and the resulting product ions are also measured with high mass accuracy. By comparing the fragmentation pattern of this compound with that of the parent Epinastine, structural modifications can be pinpointed. For instance, the fragmentation of Epinastine is known to yield characteristic product ions at m/z 249.0, 213.1, and 96.1. mdpi.com Analysis of the MS/MS spectrum of this compound would reveal shifts and new fragments corresponding to the addition of hydroxyl (-OH) and ketone (=O) groups, thus confirming the structure. This comparative approach is crucial for distinguishing it from other potential impurities and degradation products. americanpharmaceuticalreview.commdpi.com

Table 1: Hypothetical HRMS Fragmentation Data for Epinastine and this compound

| Compound | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Interpretation |

| Epinastine | 249.3 | 249.0, 213.1, 96.1 | Characteristic fragments of the core structure. mdpi.com |

| This compound | 282.1 | Fragments indicating loss of H₂O, CO, and side chains. | Confirms presence of hydroxyl and ketone functionalities. |

Chromatographic Techniques for Separation, Purity Assessment, and Identification (e.g., HPLC, UPLC, GC)

Chromatographic techniques are the cornerstone for separating, identifying, and assessing the purity of this compound from its parent compound and other impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used methods. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): Several reversed-phase HPLC methods have been developed for the analysis of Epinastine and its related substances. jocpr.comjocpr.com These methods typically utilize a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) to achieve separation. jocpr.comnih.gov Detection is commonly performed using a UV detector. jocpr.comresearchgate.net By optimizing the mobile phase composition, pH, and flow rate, baseline separation of this compound from Epinastine can be achieved, allowing for accurate purity assessment and quantification.

Ultra-Performance Liquid Chromatography (UPLC): UPLC offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much shorter analysis times. nih.govmdpi.com This is achieved by using columns with smaller particle sizes (sub-2 µm). UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a particularly powerful combination for impurity analysis. mdpi.comresearchgate.net The high resolving power of UPLC separates co-eluting impurities, while the MS/MS provides sensitive and specific detection. mdpi.com For this compound, a UPLC-MS/MS method would be the gold standard for both detection and quantification, especially at trace levels. mdpi.comresearchgate.net

Gas Chromatography (GC): Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), is typically used for volatile and semi-volatile compounds. thermofisher.comrjptonline.org While Epinastine and its hydroxylated metabolite are not highly volatile, GC-MS analysis could be possible after chemical derivatization. jfda-online.com Derivatization techniques like silylation or acylation can increase the volatility and thermal stability of the analyte, making it suitable for GC analysis. This approach can provide complementary information for structural confirmation, as GC-MS provides characteristic fragmentation patterns upon electron ionization. nih.govijpsr.com

Table 2: Examples of Chromatographic Conditions for Epinastine Analysis

| Technique | Column | Mobile Phase | Detection | Application | Reference |

| HPLC | Reversed-phase Nova-Pak C18 (150 x 3.9 mm, 4 µm) | Phosphate buffer (pH 5.6) / Methanol / Acetonitrile (64/30/6, v/v/v) | UV | Quantification in plasma | nih.gov |

| HPLC | C18 | Acetonitrile / 0.1 M Ammonium acetate buffer (40:60 v/v) | UV at 262 nm | Determination in bulk and ophthalmic solution | jocpr.comjocpr.com |

| UPLC-MS/MS | Acquity UPLC® BEH C18 | Acetonitrile / 0.1% aqueous formic acid with 5 mM ammonium formate | MS/MS | Quantification in human plasma | nih.gov |

| UPLC-MS/MS | C18 | - | Triple-quadrupole MS | Simultaneous measurement of Epinastine and its metabolite in plasma. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including the confirmation of the structure and stereochemistry of this compound. oup.com While HRMS provides the elemental composition and connectivity through fragmentation, NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

For structural confirmation, a suite of NMR experiments is typically conducted:

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. rsc.org

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) shows proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. mdpi.com

To confirm the structure of this compound, its NMR spectra would be compared to those of the parent Epinastine. The presence of a hydroxyl group and a ketone would cause characteristic shifts in the signals of nearby protons and carbons. For example, the carbon atom of the ketone group (C=O) would appear as a distinct signal in the downfield region (typically 190-220 ppm) of the ¹³C NMR spectrum.

For stereochemical analysis, techniques like Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) are employed. These experiments detect protons that are close to each other in space, regardless of whether they are bonded. This is critical for determining the relative stereochemistry of substituents, such as the orientation of the hydroxyl group at the 13b position. The coupling constants (J values) in the ¹H NMR spectrum can also provide valuable information about the dihedral angles between protons, which helps in assigning the conformation and stereochemistry of cyclic systems. oup.com

Quantitative Bioanalytical Method Development in Biological Matrices (e.g., Plasma, Tissue Homogenates from in vitro or animal studies)

Developing a robust and validated quantitative bioanalytical method is essential for studying the pharmacokinetics of this compound in biological matrices like plasma or tissue homogenates. lcms.cz UPLC-MS/MS is the preferred platform for this purpose due to its high sensitivity, selectivity, and throughput. nih.govmdpi.comresearchgate.net

The development process involves several key steps:

Sample Preparation: The first step is to extract the analyte from the complex biological matrix. Common techniques include protein precipitation (PP) with a solvent like acetonitrile, or liquid-liquid extraction (LLE). researchgate.net The goal is to remove proteins and other interfering substances while maximizing the recovery of the analyte. nih.gov

Chromatographic Separation: A UPLC method is optimized to separate this compound from endogenous matrix components, the parent drug, and other metabolites to prevent ion suppression or enhancement in the mass spectrometer. nih.gov

Mass Spectrometry Detection: A triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor ion-to-product ion transition for the analyte and a stable-isotope labeled internal standard. This provides exceptional selectivity and sensitivity for quantification. nih.govresearchgate.net

Method Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA). Validation includes assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability under various conditions (freeze-thaw, short-term, long-term). nih.gov

For example, a validated UPLC-MS/MS method for Epinastine in human plasma achieved a lower limit of quantification (LLOQ) of 0.02 ng/mL, with excellent linearity over the concentration range of 0.02–100 ng/mL. mdpi.com A similar method developed for this compound would enable its accurate measurement in pharmacokinetic studies.

Table 3: Key Parameters for a Validated UPLC-MS/MS Bioanalytical Method for Epinastine

| Parameter | HPLC-UV Method | UPLC-MS/MS Method |

| Linearity Range | 1–100 ng/mL | 0.02–100 ng/mL |

| LLOQ | 1 ng/mL | 0.02 ng/mL |

| Intra-batch Accuracy | 95.15%−110.23% | 95.15%−110.23% |

| Inter-batch Accuracy | 93.93–114.47% | 93.93–114.47% |

| Extraction Recovery | 91.58–94.36% | 95.93–97.62% |

| Data adapted from a comparative study on Epinastine analysis. nih.govmdpi.com |

Application of Isotopic Labeling and Tracing Techniques in Metabolic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a drug within a biological system. rjptonline.org To investigate the formation of this compound as a metabolite of Epinastine, a stable isotope-labeled version of the parent drug (e.g., ¹³C- or ¹⁴C-labeled Epinastine) would be synthesized and administered in in vitro (e.g., liver microsomes) or animal studies. nih.govvanderbilt.edu

The principle is to introduce an isotopic "tag" that can be tracked. rjptonline.org As the labeled Epinastine is metabolized, the isotopic label is incorporated into its metabolites. Following administration, biological samples (plasma, urine, feces, or tissue homogenates) are collected over time. nih.govfda.gov

The detection and analysis of the labeled metabolites are typically performed using mass spectrometry or NMR.

Mass Spectrometry: In MS analysis, the labeled metabolites will have a higher mass than their unlabeled counterparts, corresponding to the mass of the incorporated isotopes. This distinct mass shift allows for their easy detection and differentiation from endogenous molecules, even in complex biological matrices. byu.edu

NMR Spectroscopy: If a stable isotope like ¹³C is used, NMR can directly detect the labeled carbon atoms in the metabolite structures, providing definitive proof of their origin from the parent drug. google.com

Structure Activity Relationship Sar Analysis of 13b Hydroxy 1 One Epinastine

Comparative Analysis with Epinastine (B1215162) and Other Related Derivatives

Epinastine is a well-established antiallergic agent that functions primarily as a potent and selective histamine (B1213489) H1 receptor antagonist and a mast cell stabilizer. nih.govmedchemexpress.comwikipedia.org Its therapeutic effects stem from preventing histamine from binding to its receptor and inhibiting the release of inflammatory mediators from mast cells. nih.govdrugbank.com

Another relevant derivative for comparison is Dehydroepinastine, an intermediate in some synthetic routes to epinastine, which contains a double bond in the azepine ring. hanyang.ac.kr This change from a saturated to an unsaturated system affects the ring's geometry and electronic properties.

The addition of the hydroxyl and ketone groups to the epinastine scaffold would likely increase the molecule's polarity. This could influence its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, increased polarity may decrease its ability to cross the blood-brain barrier, a characteristic feature of second-generation antihistamines like epinastine. nih.govmdpi.com However, these new functional groups could also offer additional interaction points within the histamine H1 receptor binding site, potentially enhancing affinity or altering the mode of action.

| Compound | Key Structural Features | Expected Impact on Biological Activity |

| Epinastine | Dibenzo[c,f]imidazo[1,5-a]azepine core; basic amine in imidazole (B134444) ring. nih.gov | Potent H1 receptor antagonist and mast cell stabilizer. Low CNS penetration. nih.govdrugbank.com |

| Dehydroepinastine | Contains an additional double bond in the azepine ring compared to epinastine. hanyang.ac.kr | Altered three-dimensional shape and electronics; likely different receptor affinity and selectivity. |

| 13b-Hydroxy-1-one Epinastine | Epinastine core with a hydroxyl (-OH) group at position 13b and a ketone (=O) at position 1. | Increased polarity. The -OH can act as a hydrogen bond donor/acceptor, and the C=O as an acceptor. This could modify receptor binding affinity and pharmacokinetic properties. |

Identification of Key Pharmacophoric Features within the this compound Structure

A pharmacophore is the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. For classical H1-antihistamines, the generally accepted pharmacophore model includes two aromatic rings and a protonatable (basic) nitrogen atom, all arranged in a specific spatial orientation. nih.govresearchgate.net

The tricyclic structure of epinastine provides the two aromatic rings, while the imidazole portion contains the essential basic nitrogen. nih.govnih.gov This arrangement allows it to effectively bind to the histamine H1 receptor, likely through an ionic interaction between the protonated amine and a key aspartate residue (Asp107) in the receptor. nih.gov

In this compound, these core pharmacophoric features are preserved. The fundamental dibenzo-azepine scaffold with the fused imidazole ring remains intact. Therefore, the molecule is expected to retain its ability to bind to the H1 receptor. The critical additions are the hydroxyl and ketone functionalities. These groups are not part of the primary pharmacophore but can be considered auxiliary features that modulate activity. The hydroxyl group can serve as a hydrogen bond donor or acceptor, and the ketone group can act as a hydrogen bond acceptor. These new potential interactions with amino acid residues in the binding pocket of the H1 receptor could either increase or decrease binding affinity compared to the parent epinastine.

Computational Approaches to SAR (e.g., Molecular Docking, Quantitative Structure-Activity Relationships, QSAR)

Computational chemistry provides powerful tools for predicting and understanding the SAR of drug candidates. Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) are invaluable.

Molecular Docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For this compound, a docking study would involve placing the molecule into a 3D model of the human histamine H1 receptor. nih.govnih.gov Such a simulation would aim to:

Predict the binding pose of the molecule within the receptor's active site.

Identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and receptor residues.

Estimate the binding affinity, which can be correlated with biological activity. The docking pose would reveal how the 13b-hydroxyl and 1-keto groups are oriented and whether they form favorable new interactions with the receptor that are not possible with epinastine itself.

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govkoreascience.kr A QSAR model for epinastine derivatives could correlate physicochemical properties (descriptors) like lipophilicity (logP), electronic properties, and steric parameters with their H1 receptor affinity. While specific QSAR studies on this compound are not publicly available, a hypothetical study would follow a general procedure.

| Step | Description | Application to this compound |

| 1. Data Set Compilation | A series of epinastine analogs with known biological activities (e.g., IC50 values for H1 receptor binding) would be collected. | Include Epinastine, Dehydroepinastine, and other derivatives alongside this compound. |

| 2. Descriptor Calculation | For each molecule, calculate various physicochemical descriptors (e.g., molecular weight, logP, dipole moment, steric parameters). | Calculate descriptors for all compounds in the set, noting the specific values for the hydroxyl and ketone additions. |

| 3. Model Generation | Use statistical methods like multiple linear regression (MLR) to build a mathematical equation linking the descriptors to the biological activity. | The resulting equation would show which properties are most important for the antihistaminic activity of this class of compounds. |

| 4. Model Validation | The predictive power of the QSAR model is tested using an external set of compounds not used in model generation. koreascience.kr | The model's ability to accurately predict the activity of this compound would depend on the quality and diversity of the training data. |

Impact of Stereochemistry and Substituent Effects on Biological Activity

Stereochemistry: The three-dimensional arrangement of atoms in a molecule is critical for its interaction with chiral biological targets like receptors. For many antihistamines, one enantiomer (a non-superimposable mirror image) is significantly more active than the other. researchgate.netbeilstein-journals.org Epinastine itself is used as a racemic mixture (a 1:1 mix of its two enantiomers). ncats.io The introduction of the hydroxyl group at the 13b-position of this compound creates a new chiral center. This means the compound can exist as (R)- and (S)-enantiomers. It is highly probable that these two enantiomers would exhibit different binding affinities for the H1 receptor. One isomer will likely have an orientation that allows for more favorable interactions within the binding site, leading to higher potency. The synthesis of single, pure enantiomers would be necessary to determine which one possesses the superior activity profile. beilstein-journals.org

Substituent Effects: The nature and position of substituents on a drug's core structure dramatically influence its activity.

13b-Hydroxyl Group (-OH): This group introduces both steric bulk and electronic changes. As a hydrogen bond donor and acceptor, it can form new, stabilizing interactions with polar amino acid residues in the receptor, potentially increasing binding affinity.

1-Keto Group (=O): This carbonyl group is a polar, hydrogen bond acceptor. It alters the electronic distribution in the adjacent aromatic ring and can form specific hydrogen bonds with suitable donor residues in the receptor.

The combined electronic and steric effects of these two substituents will define the unique pharmacological profile of this compound, differentiating it from epinastine and other derivatives.

Theoretical Contributions and Future Research Paradigms for 13b Hydroxy 1 One Epinastine

Insights into Drug Metabolism and Prodrug Design Principles from 13b-Hydroxy-1-one Epinastine (B1215162) Studies

There is no available research that specifically investigates the drug metabolism of 13b-Hydroxy-1-one Epinastine or its role in providing insights into prodrug design principles. Studies on the parent compound, Epinastine, show it is poorly metabolized, primarily by CYP3A4, 2D6, and to a lesser extent, 2B6 enzymes. However, the specific metabolic pathways and the formation of this compound are not detailed.

Advancements in Understanding Receptor-Ligand Interactions and Allosteric Modulation

No studies were found that describe the receptor-ligand interactions or any potential allosteric modulatory effects of this compound. The receptor binding profile of Epinastine is well-characterized, showing high affinity for H1 receptors and some affinity for H2, α1, α2, and 5-HT2 receptors. Without specific research, the binding affinities and functional activity of this compound at these or other receptors remain unknown.

Unexplored Mechanistic Avenues and Hypotheses for this compound

Due to the absence of foundational research on its biological activity, there are no published unexplored mechanistic avenues or specific hypotheses concerning this compound.

Application in Advanced Preclinical Models (e.g., Organoids, 3D Culture Systems)

There is no evidence in the current body of scientific literature to suggest that this compound has been utilized in advanced preclinical models such as organoids or 3D culture systems.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for confirming the structural identity and purity of 13b-Hydroxy-1-one Epinastine?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and Infrared (IR) spectroscopy should be used to confirm functional groups and stereochemistry. Mass spectrometry (MS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection at 254 nm is recommended for purity assessment, with thresholds ≥98% (based on pharmacopeial standards) . For batch consistency, compare retention times and spectral data against certified reference materials (e.g., European Pharmacopoeia standards) .

Q. What synthetic pathways are commonly employed to produce this compound, and how are key intermediates monitored?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving imidazo-azepine ring formation and hydroxylation. Key intermediates like Dehydro Epinastine (EP Impurity A) must be monitored using thin-layer chromatography (TLC) or HPLC to ensure reaction progression and minimize byproducts. Reaction conditions (e.g., temperature, catalyst concentration) should be optimized using design-of-experiments (DoE) approaches to maximize yield .

Q. How should researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Analyze degradation products via LC-MS and quantify using validated calibration curves. Compare results against baseline stability data from controlled environments (25°C/60% RH). Report degradation kinetics using Arrhenius equations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different pharmacological models?

- Methodological Answer : Perform meta-analysis of existing studies to identify variability sources (e.g., assay type, cell lines, or dosage ranges). Validate findings using orthogonal assays (e.g., receptor binding vs. functional cAMP assays). Apply statistical models (e.g., ANOVA with post-hoc tests) to assess significance of inter-study differences. Control for batch-to-batch variability by sourcing compounds from certified suppliers .

Q. What computational strategies are suitable for predicting the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to histamine H1 receptors. Apply quantitative structure-activity relationship (QSAR) models to estimate ADME parameters (e.g., logP, bioavailability). Validate predictions with in vitro Caco-2 permeability assays and hepatic microsomal stability tests. Cross-reference results with in vivo PK studies in rodent models .

Q. How should dose-response studies be designed to evaluate the receptor selectivity of this compound?

- Methodological Answer : Use radioligand binding assays with tritiated antagonists (e.g., [3H]-mepyramine for H1 receptors). Test concentrations spanning 0.1 nM–10 µM to calculate IC50 values. Include control compounds (e.g., cetirizine for H1 specificity) and assess off-target effects via receptor panels (e.g., adrenergic, muscarinic receptors). Normalize data to baseline binding and apply nonlinear regression for curve fitting .

Q. What strategies mitigate confounding variables in in vivo studies assessing the anti-inflammatory efficacy of this compound?

- Methodological Answer : Implement randomized, blinded study designs with vehicle and positive control groups (e.g., dexamethasone). Standardize animal husbandry (diet, light cycles) and use genetically homogeneous cohorts. Measure cytokine levels (e.g., IL-6, TNF-α) via ELISA and correlate with histopathological scores. Use mixed-effects models to account for inter-individual variability .

Data Presentation and Analysis

Q. How should researchers present raw and processed data for this compound in compliance with journal guidelines?

- Methodological Answer :

- Raw Data : Include in appendices (e.g., NMR spectra, HPLC chromatograms) with metadata (instrument parameters, date of analysis) .

- Processed Data : Summarize key results in tables (e.g., IC50 values with 95% confidence intervals) and figures (e.g., dose-response curves). Use SI units and consistent significant figures .

- Statistical Reporting : Disclose tests used (e.g., Student’s t-test, Mann-Whitney U), p-values, and effect sizes. Address outliers via Grubbs’ test or robust statistical methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.